

Application Notes and Protocols: Proquazone Solubility and Stability in DMSO

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Compound of Interest

Compound Name: Proquazone

Cat. No.: B1679723

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Disclaimer: Specific experimental data on the solubility and stability of **proquazone** in dimethyl sulfoxide (DMSO) is not readily available in public literature. The following application notes provide generalized, yet detailed, experimental protocols for determining these properties. The quantitative data presented are illustrative and intended to serve as a template for recording actual experimental results.

Introduction

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatic diseases.[1][2] For in vitro and in vivo studies, **proquazone** is often formulated in aprotic polar solvents such as DMSO. Understanding the solubility and stability of **proquazone** in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide protocols for determining the kinetic and thermodynamic solubility of **proquazone** in DMSO, as well as for assessing its stability under various storage conditions.

Proquazone Chemical Properties[1][3][4]

Property	Value
IUPAC Name	7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one[3]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O[3]
Molecular Weight	278.35 g/mol [1]
CAS Number	22760-18-5[3]

Proquazone Solubility in DMSO

The solubility of a compound can be described by two main parameters: kinetic solubility and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.

Illustrative Solubility Data

The following table provides a template for presenting experimentally determined solubility data for **proquazone** in DMSO.

Parameter	Illustrative Value	Units	Method
Kinetic Solubility	>100	μM	Nephelometry
Thermodynamic Solubility	25.3	mg/mL	Shake-Flask Method
Thermodynamic Solubility	90.9	mM	Shake-Flask Method

Experimental Protocols for Solubility Determination

This protocol provides a rapid assessment of the solubility of **proquazone** when diluted from a DMSO stock solution into an aqueous buffer.

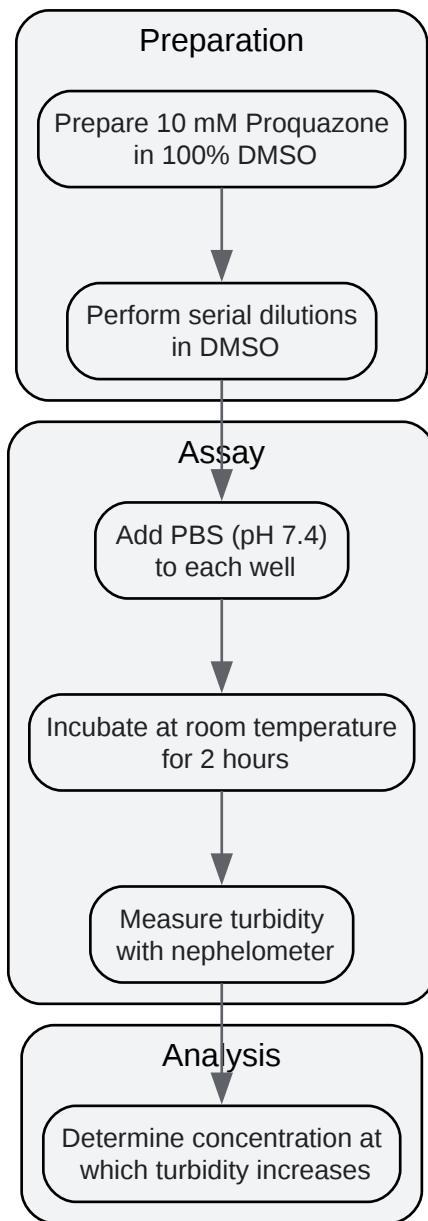
Materials and Reagents:

- **Proquazone** (solid powder)
- Dimethyl Sulfoxide (DMSO), anhydrous, $\geq 99.9\%$ purity
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates
- Nephelometer or plate reader with turbidity measurement capabilities
- Vortex mixer
- Calibrated pipettes and sterile, nuclease-free tips

Procedure:

- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of **proquazone** in 100% DMSO. Ensure complete dissolution by vortexing.
- **Serial Dilutions:** In a 96-well plate, perform serial dilutions of the **proquazone** stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
- **Addition of Aqueous Buffer:** To each well containing the DMSO solution, rapidly add PBS (pH 7.4) to achieve the final desired concentrations in a low percentage of DMSO (typically 1-2%).
- **Incubation:** Incubate the plate at room temperature for 2 hours.
- **Measurement:** Measure the turbidity of each well using a nephelometer.
- **Data Analysis:** The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Kinetic Solubility Workflow



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Caption: Workflow for Kinetic Solubility Determination.

This method determines the equilibrium solubility of **proquazone** and is considered the gold standard.

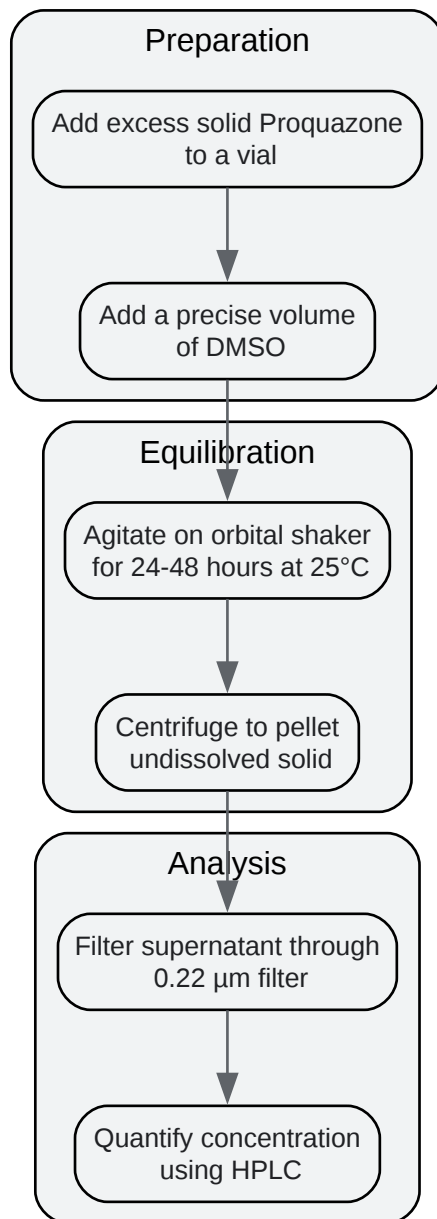
Materials and Reagents:

- **Proquazone** (solid powder)
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
- Glass vials
- Orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
- Analytical balance
- Calibrated pipettes and sterile, nuclease-free tips
- 0.22 µm syringe filters

Procedure:

- **Sample Preparation:** Add an excess amount of solid **proquazone** to a glass vial.
- **Solvent Addition:** Add a precise volume of DMSO to the vial.
- **Equilibration:** Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
- **Sample Collection and Filtration:** Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.
- **Quantification:** Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved **proquazone** using a validated HPLC method with a standard curve.

Thermodynamic Solubility Workflow



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Caption: Workflow for Thermodynamic Solubility.

Proquazone Stability in DMSO

The stability of **proquazone** in DMSO is crucial for the reliability of biological assays. Instability can lead to a decrease in the effective concentration of the compound and the formation of degradation products with potentially confounding activities.

Illustrative Stability Data

The following table provides a template for presenting stability data for **proquazone** in DMSO.

Storage Condition	Time Point	% Proquazone Remaining (Illustrative)	Degradation Products Observed
-80°C	3 months	99.5	None
6 months	99.2	None	
-20°C	1 month	98.9	None
3 months	97.5	Minor peak at RRT 0.85	
Room Temperature	24 hours	95.1	Minor peaks at RRT 0.85 and 1.12
1 week	88.3	Major peaks at RRT 0.85 and 1.12	

Experimental Protocols for Stability Assessment

This protocol assesses the stability of **proquazone** in DMSO under typical storage conditions.

Materials and Reagents:

- **Proquazone** stock solution in DMSO (e.g., 10 mM)
- Amber glass vials
- HPLC system with a C18 column and UV detector
- Temperature-controlled storage units (-80°C, -20°C, and room temperature)

Procedure:

- Sample Preparation: Aliquot the **proquazone** stock solution into multiple amber glass vials to avoid freeze-thaw cycles.
- Storage: Store the vials at different temperatures: -80°C, -20°C, and room temperature.
- Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
- Analysis: Analyze the samples by HPLC to determine the concentration of **proquazone** remaining. Compare the peak area of **proquazone** at each time point to the initial time point (T=0).
- Degradation Profile: Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

This protocol is designed to accelerate the degradation of **proquazone** to identify potential degradation products and degradation pathways.

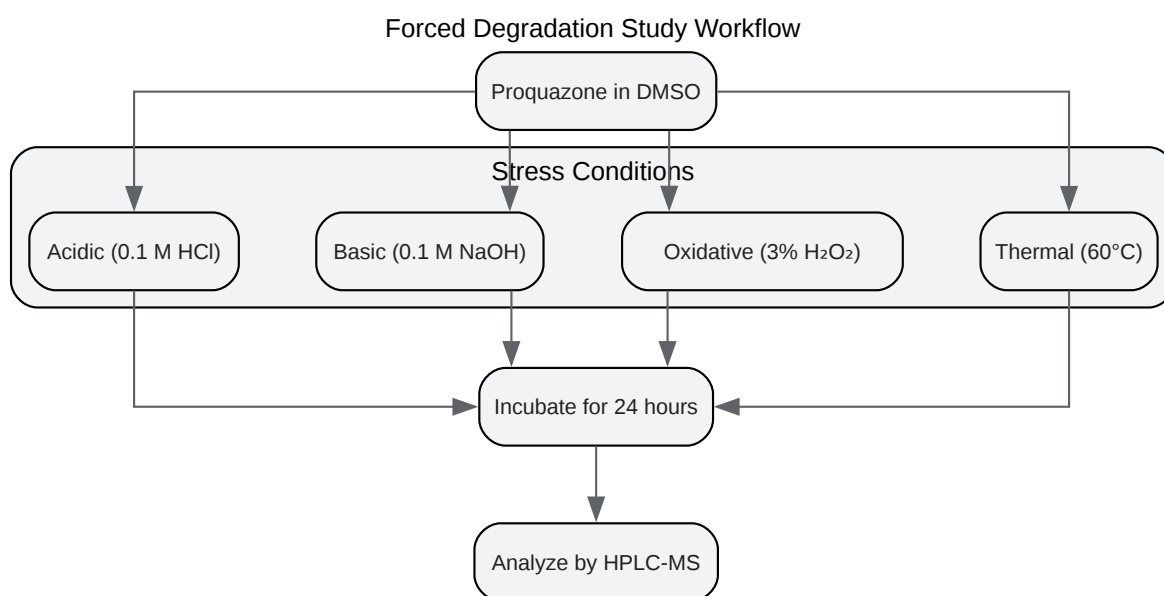
Materials and Reagents:

- **Proquazone** stock solution in DMSO
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-MS system

Procedure:

- Stress Conditions: Expose the **proquazone** stock solution to various stress conditions in separate vials:
 - Acidic: Add HCl to a final concentration of 0.1 M.
 - Basic: Add NaOH to a final concentration of 0.1 M.

- Oxidative: Add H_2O_2 to a final concentration of 3%.
- Thermal: Heat the solution at an elevated temperature (e.g., 60°C).
- Incubation: Incubate the vials for a defined period (e.g., 24 hours).
- Neutralization: For the acidic and basic samples, neutralize the solutions before analysis.
- Analysis: Analyze all samples using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.



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Caption: Workflow for Forced Degradation Study.

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